CP-664511

Integrin Antagonist Asthma Research Cell Adhesion Assay

Select CP-664511 for assays requiring extreme potency (0.52 nM IC50) and serum resilience—only 10-fold shift vs. >40-fold for analogs. Validated in murine pulmonary eosinophilia with 60% reduction in BAL eosinophils at 1–10 mg/kg. Orally active for simplified chronic dosing. Avoid experimental failure from weak or serum-shifted alternatives.

Molecular Formula C28H34N4O6
Molecular Weight 522.6 g/mol
CAS No. 379692-00-9
Cat. No. B1669552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-664511
CAS379692-00-9
Synonyms3-(3-(1-(2-(3-methoxy-4-(3-O-tolylureido)phenyl)acetylamino)-3-methylbutyl)isoxazol-5-yl)propionic acid
CP 664511
CP-664511
CP664511
Molecular FormulaC28H34N4O6
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)CC(=O)NC(CC(C)C)C3=NOC(=C3)CCC(=O)O)OC
InChIInChI=1S/C28H34N4O6/c1-17(2)13-23(24-16-20(38-32-24)10-12-27(34)35)29-26(33)15-19-9-11-22(25(14-19)37-4)31-28(36)30-21-8-6-5-7-18(21)3/h5-9,11,14,16-17,23H,10,12-13,15H2,1-4H3,(H,29,33)(H,34,35)(H2,30,31,36)/t23-/m0/s1
InChIKeyUSEDUTJSKDZBGX-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-664511 (CAS 379692-00-9): High-Potency α4β1 Integrin Antagonist for Inflammation and Asthma Research


CP-664511 (CAS 379692-00-9) is a small molecule α4β1 integrin antagonist that acts by blocking the interaction between α4β1 (VLA-4) and vascular cell adhesion molecule-1 (VCAM-1). It demonstrates an in vitro IC50 of 0.52 nM in a Jurkat cell–VCAM-1 binding assay and is characterized as orally active, with demonstrated efficacy in reducing eosinophil infiltration in a murine model of allergic airway inflammation. [1]

Why CP-664511 Cannot Be Substituted by Generic α4β1 Integrin Antagonists


Small molecule α4β1 integrin antagonists exhibit highly variable in vitro potencies, serum shift behavior, and in vivo efficacy profiles. For example, while CP-664511 displays an IC50 of 0.52 nM, the structurally related analog CP-609643 shows an IC50 of 38.5 nM, a difference of nearly two orders of magnitude. [1] Moreover, the potency of these compounds in the presence of 100% serum can shift dramatically—CP-664511 remains potent at 5 nM, whereas BIO1211 loses potency by 42-fold. [2] These quantitative disparities in both baseline potency and serum resilience mean that selecting a generic or alternative α4β1 antagonist without empirical validation introduces significant risk of experimental failure or irreproducible results.

CP-664511: Head-to-Head Quantitative Differentiation Against In-Class α4β1 Antagonists


CP-664511 vs. CP-609643: 74-Fold Superior In Vitro Potency Against α4β1/VCAM-1 Interaction

In a direct head-to-head comparison evaluating inhibition of Jurkat cell binding to VCAM-1, CP-664511 exhibited an IC50 of 0.52 nM, whereas the structurally related analog CP-609643 showed an IC50 of 38.5 nM. [1] This represents a 74-fold difference in potency between the two compounds within the same study.

Integrin Antagonist Asthma Research Cell Adhesion Assay

CP-664511 vs. BIO1211: Serum Stability Advantage for Physiologically Relevant Assays

In the presence of 100% serum, CP-664511 retained substantial activity with an IC50 of 5 nM, representing a potency shift of approximately 10-fold from its serum-free value. In contrast, BIO1211 exhibited a 42-fold loss of potency under identical conditions. [1] This differential serum sensitivity demonstrates that CP-664511 maintains superior target engagement under more physiologically relevant conditions.

Serum Shift Integrin Pharmacology Assay Development

CP-664511 In Vivo Efficacy: Subcutaneous Administration Reduces BAL Eosinophilia by ~60%

In a murine ovalbumin-induced pulmonary eosinophilia model, systemic subcutaneous administration of CP-664511 (1–10 mg/kg) reduced bronchoalveolar lavage (BAL) eosinophil numbers by approximately 60%, an efficacy level comparable to that achieved with anti-α4 antibody treatment in the same model. [1] The rank order of in vitro potency across multiple α4β1 antagonists (CP-664511 > others) correlated directly with in vivo efficacy, confirming target-mediated pharmacology.

In Vivo Pharmacology Eosinophilic Inflammation Allergic Airway Disease

CP-664511 Oral Activity: Differentiated Route of Administration Advantage

CP-664511 is characterized as an orally active α4β1 integrin antagonist. While quantitative oral bioavailability data is not publicly disclosed in the core primary literature, the designation of 'orally active' distinguishes it from peptide-based antagonists such as BIO1211 and antibody therapeutics such as natalizumab, which require parenteral administration (inhalation, intravenous, or subcutaneous delivery).

Oral Bioavailability Drug Development Preclinical Pharmacology

CP-664511: Validated Research Applications Based on Quantitative Evidence


High-Sensitivity α4β1/VCAM-1 Biochemical and Cell-Based Assays

CP-664511's IC50 of 0.52 nM in Jurkat cell–VCAM-1 binding assays [1] makes it the optimal choice for experiments requiring low-nanomolar target engagement, such as fluorescence polarization assays, SPR-based binding studies, or high-content screening where signal-to-noise ratios depend on maximal inhibition at minimal compound concentration. Its 74-fold greater potency versus CP-609643 [1] reduces the required compound mass per assay well, lowering procurement costs for large-scale screening campaigns.

Physiologically Relevant Ex Vivo and Cellular Pharmacology Studies

In experiments conducted in the presence of serum (e.g., primary cell assays, whole blood assays, or ex vivo tissue preparations), CP-664511 maintains an IC50 of 5 nM [1], while alternatives like BIO1211 experience 42-fold potency loss [1]. This serum resilience ensures that CP-664511 will reliably engage α4β1 under conditions that mimic the in vivo protein-rich environment, reducing false-negative results that could derail target validation efforts.

Murine Models of Allergic Airway Inflammation and Eosinophil-Driven Pathology

CP-664511 has been directly validated in the ovalbumin-induced murine pulmonary eosinophilia model, achieving ~60% reduction in BAL eosinophils at subcutaneous doses of 1–10 mg/kg [1]. This established efficacy makes CP-664511 the rational choice for in vivo proof-of-concept studies exploring α4β1 blockade in asthma, allergic rhinitis, or other eosinophil-mediated inflammatory conditions. The rank-order correlation between in vitro potency and in vivo efficacy [1] provides confidence in dose selection.

Preclinical Oral Dosing Studies for Chronic Inflammation Models

The oral activity of CP-664511 enables simplified, stress-reduced dosing regimens in long-term rodent models of chronic inflammation, where repeated parenteral administration would introduce confounding variables and welfare concerns. This is particularly relevant for studies requiring sustained α4β1 inhibition over days to weeks, such as disease progression models in asthma or other allergic airway diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-664511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.